molecular formula C13H8N2O2 B3051088 Nitroacridine CAS No. 30904-48-4

Nitroacridine

Cat. No.: B3051088
CAS No.: 30904-48-4
M. Wt: 224.21 g/mol
InChI Key: DEEULBIVHZVMHX-UHFFFAOYSA-N
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Description

Nitroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and photochemical applications. This compound compounds are characterized by the presence of a nitro group attached to the acridine core. These compounds have been extensively studied for their potential therapeutic applications, particularly in the field of oncology due to their ability to intercalate with DNA and disrupt cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitroacridine typically involves the nitration of acridine. This process can be achieved using nitric acid, which primarily produces 2-nitroacridine and 4-nitroacridine, with smaller quantities of dinitroacridines . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. These methods can include the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact . The development of one-pot cascade reactions has also been explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Nitroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include aminoacridine derivatives, which have significant biological activity, and various substituted acridines that can be used in further chemical synthesis .

Scientific Research Applications

Nitroacridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of nitroacridine involves its ability to intercalate with DNA, disrupting the normal function of the DNA and interfering with cellular processes. This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. This compound has been shown to induce autophagy in certain cancer cell lines, further contributing to its anti-tumor effects .

Comparison with Similar Compounds

Nitroacridine can be compared with other acridine derivatives such as:

This compound is unique in its potent anti-tumor activity and its ability to induce autophagy in cancer cells, making it a promising candidate for further research and development in oncology .

Properties

IUPAC Name

1-nitroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-15(17)13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEULBIVHZVMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485113
Record name nitroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30904-48-4
Record name nitroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nitroacridine
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